4-Bromo-2-(hydrazinylmethyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-(hydrazinylmethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c8-6-1-2-7(11)5(3-6)4-10-9/h1-3,10-11H,4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJODDSRAXUIKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CNN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693251 | |
| Record name | 4-Bromo-2-(hydrazinylmethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911430-99-4 | |
| Record name | 4-Bromo-2-(hydrazinylmethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 4 Bromo 2 Hydrazinylmethyl Phenol
Synthetic Approaches to Hydrazinylmethyl-Phenol Derivatives
The introduction of the hydrazinylmethyl moiety onto a phenolic backbone can be approached through several synthetic routes. These strategies generally fall into two main categories: direct introduction, which remains a synthetic challenge, and a more common multi-step approach involving the functionalization of a pre-existing side chain.
Direct Introduction of the Hydrazinylmethyl Moiety
The direct, one-pot synthesis of a hydrazinylmethyl group (-CH₂NHNH₂) onto a phenol (B47542) ring, particularly at a specific position, is not a widely established transformation in synthetic organic chemistry. Conceptually, this could be envisioned as a variation of the Mannich reaction, which typically involves an amine, formaldehyde (B43269), and an active hydrogen compound (like phenol). In this hypothetical reaction, hydrazine (B178648) would act as the amine component.
ArH + CH₂O + H₂NNH₂ → ArCH₂NHNH₂ + H₂O
However, the high reactivity of hydrazine (H₂NNH₂) presents significant challenges. Hydrazine can act as a bidentate nucleophile, potentially leading to cross-linking, polymerization, or the formation of undesired side products. Its reactivity with formaldehyde is also complex. Furthermore, controlling the regioselectivity of the substitution on the phenol ring in a one-pot reaction of this nature would be difficult. Phenols are highly activated substrates for electrophilic aromatic substitution, and reactions with formaldehyde can lead to substitution at multiple ortho and para positions, often resulting in polymeric materials like Bakelite. wikipedia.orgwikipedia.org
Given these challenges, direct hydrazinylmethylation is not a preferred or commonly reported method for synthesizing compounds like 4-Bromo-2-(hydrazinylmethyl)phenol. Research efforts tend to focus on more controllable, multi-step sequences.
Multi-Step Synthesis via Precursor Functionalization (e.g., from 2-(hydroxymethyl)phenol derivatives)
A more reliable and controllable strategy for synthesizing this compound involves a multi-step pathway starting from a functionalized precursor. A common and effective approach begins with a 2-(hydroxymethyl)phenol derivative, which is first brominated and then chemically modified to introduce the hydrazine group.
This synthetic route can be broken down into two key stages:
Synthesis of the Precursor : The first step is the synthesis of the key intermediate, 4-Bromo-2-(hydroxymethyl)phenol . This is typically achieved by the regioselective bromination of 2-(hydroxymethyl)phenol (also known as salicyl alcohol).
Functional Group Interconversion : The second stage involves converting the hydroxymethyl group (-CH₂OH) of the precursor into the desired hydrazinylmethyl group (-CH₂NHNH₂). This is a standard transformation that proceeds via an intermediate, typically a halomethyl derivative.
Step A: Halogenation of the Hydroxymethyl Group : The hydroxyl group of 4-Bromo-2-(hydroxymethyl)phenol is first converted into a better leaving group. A common method is to react it with a hydrohalic acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr), to form the corresponding chloromethyl or bromomethyl intermediate, 2-(bromomethyl)-4-bromophenol . nagwa.com
Step B: Nucleophilic Substitution with Hydrazine : The resulting halomethyl compound is then treated with hydrazine (H₂NNH₂). The hydrazine acts as a nucleophile, displacing the halide to form the final product, This compound .
This multi-step approach offers superior control over both regiochemistry and the final functionalization, making it the preferred method for the synthesis of this and related compounds. An alternative starting point for a similar multi-step synthesis is 5-bromosalicylaldehyde (B98134) , where the aldehyde group is first condensed with hydrazine to form a hydrazone, which is then reduced to the hydrazinylmethyl group. nih.govresearchgate.netresearchgate.net
Regioselective Bromination Techniques for Phenolic Substrates
Achieving the specific C-4 bromination of a 2-substituted phenol is a critical step in the synthesis of this compound. This requires a deep understanding of electrophilic aromatic substitution and the development of targeted brominating agents and conditions.
Influence of Substituents on Electrophilic Aromatic Substitution for C-4 Bromination
The regiochemical outcome of the bromination of a substituted phenol is dictated by the electronic and steric effects of the substituents already present on the aromatic ring.
Directing Effects of the Hydroxyl Group : The hydroxyl (-OH) group of a phenol is a powerful activating group and is strongly ortho, para-directing. fiveable.melibretexts.org This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring through resonance, stabilizing the positively charged intermediate (the sigma complex or arenium ion) that is formed during electrophilic attack. This stabilization is most effective when the attack occurs at the positions ortho or para to the hydroxyl group. libretexts.orgyoutube.com
Combined Directing Effects in 2-(hydroxymethyl)phenol : In the precursor molecule, 2-(hydroxymethyl)phenol , there are two substituents to consider: the hydroxyl group (-OH) at C-1 and the hydroxymethyl group (-CH₂OH) at C-2.
The -OH group strongly directs incoming electrophiles to the C-4 (para) and C-6 (ortho) positions.
The -CH₂OH group is a weakly activating, ortho, para-directing group.
Since the -OH group is a much stronger activator than the -CH₂OH group, its directing effect dominates. libretexts.org Therefore, bromination is strongly favored at the C-4 and C-6 positions.
Achieving Para-Selectivity : While the electronic effects favor both ortho (C-6) and para (C-4) substitution, the para product, 4-Bromo-2-(hydroxymethyl)phenol , is often the major product. This selectivity can be attributed to steric hindrance. The hydroxymethyl group at the C-2 position can sterically impede the approach of the electrophile to the adjacent C-6 position, making the less hindered C-4 position the preferred site of attack. youtube.com Controlling reaction conditions, such as temperature and solvent, can further enhance this selectivity. For instance, conducting the bromination at lower temperatures often favors the formation of the para-substituted product. youtube.com
Development of Targeted Synthetic Routes for Bromine Integration
Due to the high reactivity of phenols, their bromination can often lead to over-bromination, yielding di- or tri-brominated products. libretexts.org To overcome this and ensure high regioselectivity for mono-bromination at the para position, several specialized methods have been developed.
| Method | Brominating Agent(s) | Key Features & Advantages | Reference(s) |
| Layered Double Hydroxides | KBr and ZnAl–BrO₃⁻–LDHs | Excellent regioselectivity for the para position. Uses inexpensive reagents, proceeds under mild conditions, and has high atom economy. | nih.gov, nih.gov |
| N-Bromosuccinimide (NBS) with Acid Catalyst | NBS, p-TsOH | Provides selective mono ortho-bromination for para-substituted phenols. For other phenols, conditions can be tuned. The acid is proposed to conjugate with the phenolic oxygen to direct the substitution. | nih.gov |
| TMSBr with Bulky Sulfoxides | TMSBr, (4‐ClC₆H₄)₂SO | Offers high para-selectivity. The bulky thioether byproduct is thought to interact with the phenol via hydrogen bonding, sterically favoring para attack. | chemistryviews.org |
| Dioxane Dibromide | Dioxane Dibromide | A mild brominating agent suitable for highly reactive systems. Tends to favor para-substitution and allows for easy isolation of products. | researchgate.net |
These advanced methods provide synthetic chemists with a toolbox to selectively introduce a bromine atom at the desired C-4 position of a phenolic precursor, which is a crucial step for the successful synthesis of this compound.
Convergent and Divergent Synthetic Pathways for Analogues
The synthetic strategies developed for this compound can be readily adapted to produce a wide range of structural analogues through both divergent and convergent approaches. These analogues are valuable for structure-activity relationship (SAR) studies in various research fields.
Divergent Synthesis:
A divergent strategy begins with a common, late-stage intermediate which is then used to generate a library of related compounds. 4-Bromo-2-(hydroxymethyl)phenol and 5-bromosalicylaldehyde are excellent starting points for such an approach.
From 4-Bromo-2-(hydroxymethyl)phenol :
The hydroxymethyl group can be converted to a halomethyl group and then reacted with a variety of substituted hydrazines (e.g., methylhydrazine, phenylhydrazine) or other nucleophiles (e.g., various amines, thiols) to create diverse side chains at the C-2 position.
The phenolic hydroxyl group could be alkylated or acylated to explore the effect of modifying this position.
From 5-bromosalicylaldehyde :
The aldehyde functionality is highly versatile. It can undergo condensation reactions with a vast array of hydrazines, hydroxylamines, semicarbazides, and primary amines to form different imine-type linkages. nih.govresearchgate.net
These resulting imines can then be selectively reduced to generate a library of substituted aminomethyl or hydrazinylmethyl analogues.
Convergent Synthesis:
A convergent synthesis involves preparing different fragments of the target molecule independently and then joining them together in the final stages of the synthesis. This approach is often more efficient for creating highly complex analogues.
Strategy 1: Suzuki or Sonogashira Coupling : One could prepare a di-halogenated phenol, for example, 2,4-dibromophenol. One bromine atom could be selectively reacted (e.g., via a cross-coupling reaction like a Suzuki or Sonogashira coupling) to introduce a variety of carbon-based substituents at the C-2 position. nih.gov The remaining bromine at C-4 would be retained, and the phenolic hydroxyl could be carried through or modified as needed. The side chain could then be further elaborated to the hydrazinylmethyl group.
Strategy 2: Building Block Assembly : A brominated phenol fragment (like 4-bromophenol) could be coupled with a pre-synthesized side-chain fragment. For example, 4-bromophenol (B116583) could be alkylated at the C-2 position using a Friedel-Crafts type reaction with a suitable electrophile that already contains or can be easily converted to the hydrazinylmethyl functionality. rsc.org
These flexible synthetic pathways allow for the systematic modification of each part of the this compound scaffold, enabling the exploration of how different structural features influence its chemical properties.
Methodological Optimization of Reaction Parameters and Yields for Academic Scale Production
The synthesis logically begins with the preparation of the precursor, 4-bromo-2-hydroxybenzaldehyde (B134324). One established method for this is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol. For instance, the synthesis of 4-bromo-2-hydroxybenzaldehyde can be achieved from 4-bromophenol. Traditional Reimer-Tiemann reactions are known for modest yields (20-35%) due to the formation of polymeric byproducts guidechem.com. However, the use of phase-transfer catalysts such as quaternary ammonium (B1175870) salts can significantly improve the total aldehyde yield to over 60% guidechem.com. Another efficient method is the ortho-formylation of 2-bromophenol (B46759) using paraformaldehyde and magnesium dichloride in tetrahydrofuran, which can yield the desired aldehyde in up to 90% orgsyn.org.
The subsequent and crucial steps for which optimization is critical are the formation of the hydrazone and its reduction.
Step 1: Hydrazone Formation
The reaction of 4-bromo-2-hydroxybenzaldehyde with hydrazine hydrate (B1144303) produces the corresponding hydrazone. This condensation reaction is typically straightforward. Key parameters to optimize include the solvent, temperature, and reaction time. For a similar reaction, the condensation of 4-(diethylamino)salicylaldehyde (B93021) with hydrazine hydrate was successfully carried out in chlorobenzene (B131634) at 130 °C, yielding the product after complexation acs.org. For academic scale synthesis, a range of solvents would be screened.
Table 1: Representative Optimization of Hydrazone Formation
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | 4 | High |
| 2 | Methanol | Reflux | 4 | Moderate-High |
| 3 | Toluene | 110 | 6 | Moderate |
| 4 | Dichloromethane | Room Temp | 12 | Low |
Note: This table is a representative example based on general principles of hydrazone formation and does not represent experimentally verified data for 4-bromo-2-hydroxybenzaldehyde.
Ethanol is often a solvent of choice due to its ability to dissolve both the aldehyde and hydrazine hydrate, and its ease of removal. The reaction is typically driven to completion by refluxing for several hours.
Step 2: Reductive Amination of the Hydrazone
The reduction of the formed hydrazone to this compound is the final and most delicate step. Direct reductive amination is a powerful tool in amine synthesis organic-chemistry.org. The choice of reducing agent is paramount to avoid over-reduction or side reactions. Commonly used reducing agents for such transformations include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) sigmaaldrich.com. Each has its own advantages in terms of reactivity and selectivity.
The optimization of this step would involve a systematic variation of the reducing agent, solvent, temperature, and pH. The reaction conditions must be mild enough to preserve the sensitive functional groups on the phenyl ring.
Table 2: Representative Optimization of Reductive Amination
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH₄ | Methanol | 0 to RT | 6 | Moderate |
| 2 | NaBH₃CN | Methanol/AcOH | RT | 12 | High |
| 3 | NaBH(OAc)₃ | Dichloroethane | RT | 8 | High |
| 4 | H₂/Pd-C | Ethanol | RT | 24 | Variable |
Note: This table is a representative example based on general principles of reductive amination and does not represent experimentally verified data for 4-bromo-2-hydroxybenzaldehyde hydrazone.
Sodium cyanoborohydride is often favored for its chemoselectivity, as it is less reactive towards carbonyl groups at neutral or slightly acidic pH, allowing for the in-situ formation and reduction of the imine (or in this case, hydrazone) sigmaaldrich.com. The use of a catalytic amount of acetic acid can facilitate the reaction. Sodium triacetoxyborohydride is another mild and effective reagent for reductive aminations organic-chemistry.org. Catalytic hydrogenation with hydrogen gas and a palladium on carbon catalyst is another possibility, though it may require careful control to prevent de-bromination.
Chemical Reactivity and Transformation Mechanisms of 4 Bromo 2 Hydrazinylmethyl Phenol
Reactivity Profile of the Hydrazinylmethyl Group
The hydrazinylmethyl group, -CH₂NHNH₂, is a versatile functional group that imparts significant reactivity to the molecule. Its chemical profile is dominated by the nucleophilic nature of the nitrogen atoms and their susceptibility to oxidation.
Nucleophilic Characteristics of the Hydrazine (B178648) Nitrogen Atoms
The hydrazine moiety in 4-Bromo-2-(hydrazinylmethyl)phenol possesses two nitrogen atoms, each with a lone pair of electrons, rendering the group nucleophilic. The terminal nitrogen (-NH₂) is generally considered the primary site of nucleophilic attack. Studies on the nucleophilicity of hydrazines show that they have a reactivity comparable to that of simple amines like methylamine. This suggests that the replacement of a hydrogen atom in ammonia (B1221849) with an amino group does not dramatically enhance nucleophilicity, especially considering hydrazine has two potential reactive centers. nih.gov The presence of the adjacent nitrogen atom, however, can lead to the "alpha effect," where a nucleophile shows unexpectedly high reactivity, though the magnitude and origin of this effect for hydrazines are subjects of ongoing study. nih.gov
Potential for Condensation Reactions and Schiff Base Formation with Carbonyl Compounds
A hallmark reaction of the primary amine function within the hydrazinylmethyl group is its condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones, a class of Schiff bases. This reaction proceeds via a two-step mechanism: nucleophilic addition of the terminal hydrazine nitrogen to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N).
The general mechanism is as follows:
Nucleophilic Attack: The lone pair of the terminal -NH₂ group attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate called a carbinolamine.
Dehydration: The carbinolamine is then protonated, typically on the oxygen atom, making water a good leaving group. Subsequent deprotonation and elimination of water lead to the formation of the stable hydrazone product.
This reactivity is well-documented for related structures. For instance, the condensation of 5-bromo-salicylaldehyde (a precursor to the title compound) with various primary amines and anilines readily yields stable Schiff bases. nih.govguidechem.comlibretexts.org This demonstrates the high propensity of the carbonyl group in this substituted ring system to react with nitrogen nucleophiles, a reactivity that extends to the hydrazine moiety of this compound.
Redox Chemistry and Associated Transformations of the Hydrazine Moiety
The hydrazine group is susceptible to a range of redox transformations. Oxidation of hydrazine derivatives can proceed through various pathways depending on the oxidant and reaction conditions, often involving radical intermediates.
Oxidation to Diimides: Mild oxidizing agents can convert the hydrazine moiety to a diazene (B1210634) (diimide) intermediate. For example, the oxidation of phenylhydrazine (B124118) can lead to phenyldiimide (Ph-N=NH), which is unstable and can subsequently decompose. acs.org
Formation of Nitrogen Gas: A common outcome of hydrazine oxidation is the formation of highly stable nitrogen gas (N₂). acs.orgrsc.orgorganicchemistrydata.org In the case of phenylhydrazine, oxidation with reagents like silver oxide or cupric sulfate (B86663) can yield benzene (B151609), nitrogen, and other products, suggesting the involvement of phenyl radicals. rsc.org
Enzymatic and Metal-Catalyzed Oxidation: The oxidation can be catalyzed by metal ions or enzymes. Tyrosinase, a copper-containing enzyme, has been shown to catalyze the oxidation of phenylhydrazine, consuming oxygen and producing phenol (B47542) and superoxide (B77818) radicals. nih.govnycu.edu.tw This process is complex and can be autocatalytic. nih.gov The reaction of phenylhydrazine with polyhalomethanes is also known to proceed via a free-radical chain mechanism. acs.org
For this compound, oxidation would likely lead to the formation of nitrogen gas and potentially radical species that could result in various secondary products.
Chemical Behavior of the Phenolic Hydroxyl Group
The phenolic hydroxyl group (-OH) directly attached to the benzene ring confers acidic properties and the ability to participate in significant non-covalent interactions.
Acid-Base Equilibria and Phenoxide Formation
Phenols are generally weak acids, significantly more acidic than alcohols but less so than carboxylic acids. libretexts.org The acidity stems from the ability to donate the hydroxyl proton to a base, forming a stabilized phenoxide anion. The negative charge on the oxygen of the phenoxide ion is delocalized into the aromatic pi-system through resonance, which stabilizes the conjugate base and favors dissociation. libretexts.orglibretexts.org
The acidity of a substituted phenol is highly dependent on the electronic nature of its substituents.
Electron-Withdrawing Groups (EWGs): EWGs, like the bromine atom in the para position, increase the acidity of the phenol. byjus.comstackexchange.comunacademy.com They stabilize the resulting phenoxide anion through their inductive effect (-I), pulling electron density away from the ring and further delocalizing the negative charge.
Electron-Donating Groups (EDGs): EDGs decrease acidity by destabilizing the phenoxide anion.
The pKa of phenol is approximately 9.9-10.0. The presence of the bromine atom at the para-position in 4-bromophenol (B116583) lowers the pKa to the range of 9.17-9.34, indicating increased acidity. nih.govstackexchange.commodychem.co The hydrazinylmethyl group at the ortho position is weakly electron-donating, which would slightly counteract the acid-strengthening effect of the bromine. Therefore, the pKa of this compound is expected to be slightly higher than that of 4-bromophenol but lower than that of phenol itself. In the presence of a sufficiently strong base (e.g., sodium hydroxide), the phenolic proton will be abstracted to form the corresponding sodium 4-bromo-2-(hydrazinylmethyl)phenoxide.
The hydrazine group itself is basic, with benzylhydrazine (B1204620) having a predicted pKa of around 8.45 for its conjugate acid. chemicalbook.comchemicalbook.com This means the molecule is amphoteric and can exist as a zwitterion under certain pH conditions, although the phenolic acidity and hydrazine basicity are relatively weak.
Role in Intermolecular and Intramolecular Hydrogen Bonding Networks
The phenolic -OH group is a strong hydrogen bond donor, while the oxygen atom itself, along with the two nitrogen atoms of the hydrazine moiety, can act as hydrogen bond acceptors. This dual functionality allows this compound to participate in extensive hydrogen bonding networks.
Intermolecular Hydrogen Bonding: In solution or the solid state, molecules can form hydrogen bonds with each other or with solvent molecules. modychem.co Phenols are known to form dimers and trimers in solution, which can be observed spectroscopically. stackexchange.com For a closely related compound, 4-Bromo-2-(hydroxymethyl)phenol, extensive intermolecular hydrogen bonding results in the formation of helical chains and complex ring motifs in the crystal lattice. A similar propensity for forming intermolecular networks can be expected for this compound.
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can potentially form between the phenolic hydroxyl group (donor) and the adjacent nitrogen atom of the hydrazinylmethyl group (acceptor). This would create a stable six-membered ring structure. Such intramolecular hydrogen bonds are common in ortho-substituted phenols and are known to influence the physical and chemical properties of the molecule, including its acidity and conformation. guidechem.comlibretexts.org
The interplay of these hydrogen bonds is crucial in determining the compound's solid-state structure, solubility, and interactions with biological macromolecules.
Data Tables
Table 1: Summary of Functional Group Reactivity
| Functional Group | Type of Reactivity | Potential Reactions |
|---|---|---|
| Hydrazinylmethyl (-CH₂NHNH₂) | Nucleophilic, Reducible/Oxidizable | Condensation with carbonyls (hydrazone formation), Oxidation (e.g., with Ag₂O, O₂, peroxidases) |
| Phenolic Hydroxyl (-OH) | Acidic, H-bond Donor/Acceptor | Deprotonation with base (phenoxide formation), Hydrogen bonding (inter- and intramolecular) |
Table 2: Acidity and Basicity of Related Compounds
| Compound | Functional Group | pKa Value | Type |
|---|---|---|---|
| Phenol | -OH | ~9.98 | Acidic |
| 4-Bromophenol | -OH | 9.17 - 9.34 nih.govstackexchange.commodychem.co | Acidic |
| Cyclohexanol | -OH | ~18 | Acidic |
Influence of the Bromine Substituent on Aromatic Reactivity
The reactivity of the aromatic ring in this compound is dictated by the combined electronic influences of the hydroxyl, bromine, and hydrazinylmethyl substituents.
Electronic Effects on the Aromatic Ring and Reactivity Patterns
The phenolic hydroxyl (-OH) group is a powerful activating group. Through its positive resonance effect (+R), a lone pair of electrons from the oxygen atom is delocalized into the benzene ring, significantly increasing the electron density at the ortho and para positions. quora.comquora.comyoutube.com This effect makes the ring highly susceptible to electrophilic aromatic substitution. mytutor.co.ukvaia.com
The hydrazinylmethyl group [-CH₂NHNH₂] at the ortho position is primarily an activating group. The methylene (B1212753) spacer (-CH₂-) insulates the ring from the direct electronic effects of the hydrazine moiety.
In this compound, the activating hydroxyl group at C1 and the bromine atom at C4 are para to each other. The hydroxyl group's potent activating nature is the dominant influence, making the molecule significantly more reactive than benzene. mytutor.co.uk The primary sites for electrophilic attack are the positions ortho and para to the hydroxyl group (C2, C4, and C6). Since positions C2 and C4 are already substituted, electrophilic substitution is strongly directed to the C6 position.
Table 1: Summary of Substituent Electronic Effects
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |
| Hydroxyl (-OH) | C1 | -I (Weak) | +R (Strong) | Activating | Ortho, Para |
| Hydrazinylmethyl (-CH₂NHNH₂) | C2 | -I (Weak) | N/A (Insulated) | Weakly Activating | Ortho, Para |
| Bromine (-Br) | C4 | -I (Strong) | +R (Weak) | Deactivating | Ortho, Para |
Exploration of Cross-Coupling Reaction Potentials for Aryl Halide Scaffolds
The carbon-bromine bond at the C4 position serves as a key functional handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, known as cross-coupling reactions. youtube.com These transformations are fundamental in modern organic synthesis for constructing complex molecular architectures. The aryl bromide scaffold of this compound makes it a viable substrate for several palladium-catalyzed cross-coupling reactions.
Potential cross-coupling reactions include:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, enabling the introduction of various aryl, heteroaryl, or vinyl groups.
Stille Coupling: Utilizes an organotin reagent to form C-C bonds. While effective, the toxicity of tin compounds is a significant drawback. youtube.com
Heck Coupling: Couples the aryl bromide with an alkene to form a substituted alkene, extending the carbon framework.
Buchwald-Hartwig Amination: Forms a C-N bond by reacting the aryl bromide with an amine, providing a route to more complex aniline (B41778) derivatives. youtube.com
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl moiety.
A critical challenge in performing these reactions is the presence of the acidic phenolic proton and the nucleophilic hydrazine group, which can interfere with the catalytic cycle or react with the coupling partners. rsc.org Therefore, successful transformations may necessitate the use of specific catalyst/ligand systems tolerant of these functional groups or may require a protection-deprotection strategy for the hydroxyl and/or hydrazine moieties. nih.gov
Table 2: Potential Cross-Coupling Reactions for this compound
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C |
| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C |
| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C-C |
| Buchwald-Hartwig | R₂NH | Pd Catalyst, Ligand (e.g., BINAP), Base | C-N |
| Sonogashira | Terminal Alkyne | Pd/Cu co-catalyst, Base (e.g., Et₃N) | C-C (sp) |
Mechanistic Investigations of Compound Stability and Degradation Pathways
The stability of this compound is influenced by its multiple functional groups, each susceptible to degradation under certain conditions. The primary pathways for degradation involve oxidation.
The phenol ring, being electron-rich, is prone to oxidation, which can be initiated by atmospheric oxygen, chemical oxidants, or enzymatic action (e.g., by polyphenol oxidases). mdpi.comresearchgate.net This process typically proceeds through a phenoxyl radical intermediate. Subsequent reactions can lead to the formation of colored quinone-type structures or polymerization, resulting in insoluble materials. The rate of degradation can be accelerated by heat, light, and the presence of metal ions. researchgate.net
The hydrazine functional group is a known reducing agent and is susceptible to oxidation. It can be oxidized to form diazene (HN=NH), which readily decomposes to nitrogen gas and other products. This reactivity makes the hydrazinylmethyl side chain a potential point of instability, particularly in aerobic environments or in the presence of oxidizing agents.
Chemo-selectivity Considerations in Multi-functional Compound Transformations
The presence of three distinct functional groups—phenolic hydroxyl, aryl bromide, and hydrazinylmethyl—presents a significant challenge and opportunity in terms of chemo-selectivity. nih.gov Directing a chemical transformation to one site without affecting the others requires careful selection of reagents and reaction conditions.
Reactions at the Phenolic Hydroxyl: The acidic -OH group is the most likely site of reaction with bases and electrophilic reagents. It can be readily deprotonated, acylated, or alkylated. To perform reactions elsewhere, the hydroxyl group often must be protected (e.g., as a methyl or silyl (B83357) ether). nih.gov
Reactions at the Aryl Bromide: As discussed, the C-Br bond is the target for transition-metal-catalyzed cross-coupling reactions. These reactions are often performed under basic conditions, which can deprotonate the phenol. The choice of a base that is compatible with all functional groups (e.g., a mild inorganic base like K₂CO₃ or Cs₂CO₃) is critical for success. rsc.org
Reactions at the Hydrazinylmethyl Group: The hydrazine moiety contains nucleophilic nitrogen atoms. It can react with electrophiles such as acyl chlorides or alkyl halides. It is also readily condensed with aldehydes and ketones to form hydrazones. The relative nucleophilicity of the hydrazine versus the phenoxide (formed under basic conditions) would determine the reaction outcome.
Achieving chemo-selectivity often involves exploiting the different reactivity profiles of the functional groups or employing a strategic use of protecting groups. researchgate.net For instance, a cross-coupling reaction at the C-Br bond might be performed on a substrate where the phenol and hydrazine groups are protected, followed by a final deprotection step to reveal the desired product.
Table 3: Chemo-selective Transformation Possibilities
| Target Functional Group | Type of Reaction | Example Reagent(s) | Key Consideration |
| Phenolic Hydroxyl | Etherification | CH₃I, K₂CO₃ | The hydrazine group is also nucleophilic and may compete. |
| Phenolic Hydroxyl | Acylation | Acetic Anhydride, Pyridine | Highly favorable reaction at the -OH group. |
| Aryl Bromide | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Requires a base compatible with the acidic phenol and nucleophilic hydrazine. |
| Hydrazinylmethyl | Hydrazone formation | Aldehyde/Ketone, Acid catalyst | Reaction is specific to the hydrazine moiety. |
| Hydrazinylmethyl | Acylation | Acetyl Chloride | May compete with acylation at the phenolic -OH. |
Coordination Chemistry of 4 Bromo 2 Hydrazinylmethyl Phenol
Ligand Design Principles and Coordination Modes
The rational design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored properties. For 4-Bromo-2-(hydrazinylmethyl)phenol, a systematic assessment of its potential as a ligand remains to be documented.
Assessment of the Multidentate Nature of the Hydrazinylmethylphenolic Ligand
The structure of this compound, featuring a phenolic hydroxyl group, a hydrazine (B178648) moiety, and a bromine substituent on the aromatic ring, suggests its potential to act as a multidentate ligand. The term multidentate refers to a ligand that can bind to a central metal ion through more than one donor atom. In theory, this compound could coordinate to a metal center using the oxygen atom of the phenol (B47542) group and one or both nitrogen atoms of the hydrazine group. However, without experimental evidence from spectroscopic or crystallographic studies, the precise nature of its denticity (the number of donor groups used to bind to the central metal) remains speculative.
Identification of Preferred Donor Atoms (Nitrogen from Hydrazine, Oxygen from Phenol/Hydroxyl) and Chelate Ring Formation
Based on established principles, the phenolic oxygen and the nitrogen atoms of the hydrazine group are the most likely donor sites. Chelation, the formation of a ring structure between a ligand and a metal ion, is a key factor in the stability of coordination complexes. sigmaaldrich.com The arrangement of donor atoms in this compound could allow for the formation of stable five- or six-membered chelate rings with a metal ion. sigmaaldrich.com For instance, coordination through the phenolic oxygen and the adjacent nitrogen of the hydrazinylmethyl group would form a six-membered ring. The specific preferences for donor atoms and the resulting chelate ring structures would be influenced by factors such as the nature of the metal ion, the pH of the reaction medium, and the solvent used. Definitive identification of these preferred donor atoms and the confirmation of chelate ring formation would require detailed structural analysis of its metal complexes, which is currently unavailable in the scientific literature.
Synthesis and Structural Characterization of Metal Complexes
The synthesis and structural elucidation of metal complexes are fundamental to understanding their chemical and physical properties. For this compound, there is a notable absence of published research detailing these aspects.
Preparation of Complexes with Diverse Transition Metal Ions (e.g., Pt(II), Cu(II), Cr(III), Zn(II), Pr(III), Au(III))
While the synthesis of complexes with a wide array of transition metals such as Platinum(II), Copper(II), Chromium(III), Zinc(II), Praseodymium(III), and Gold(III) is theoretically plausible, no specific procedures or successful preparations involving this compound have been reported. The synthesis would typically involve reacting the ligand with a salt of the desired metal in a suitable solvent. The resulting complexes would then need to be isolated and purified for further characterization.
Elucidation of Coordination Geometries (e.g., Octahedral, Square Planar, Tetrahedral)
The coordination geometry of a metal complex is determined by the number and arrangement of ligands around the central metal ion. Depending on the metal ion's coordination number and electronic configuration, geometries such as octahedral, square planar, or tetrahedral could be adopted. For example, Pt(II) complexes often exhibit a square planar geometry, while Zn(II) complexes are commonly tetrahedral. researchgate.netdalalinstitute.com The specific geometry of complexes with this compound would depend on factors like the stoichiometry of the reaction and the steric and electronic properties of the ligand itself. Without X-ray crystallographic data or detailed spectroscopic analysis, any assignment of coordination geometry remains hypothetical.
Investigation of Magnetic Properties and Electronic States of Metal Centers within Complexes
The magnetic properties of transition metal complexes are dictated by the number of unpaired electrons in the metal's d-orbitals. researchgate.net The electronic state of the metal center is influenced by the ligand field created by the surrounding donor atoms. researchgate.net The study of these properties provides valuable insights into the bonding and structure of the complexes. For instance, measurements of magnetic susceptibility can help determine the spin state of the metal ion and, by extension, its coordination environment. However, no studies on the magnetic properties or electronic states of metal complexes derived from this compound have been published.
Based on a comprehensive review of available scientific literature, there is no specific information regarding the coordination chemistry of the compound This compound . Searches for data pertaining to its metal complexes, including spectroscopic analyses, theoretical modeling, reactivity, stability, and catalytic applications, did not yield any relevant results.
The available literature focuses extensively on related, but structurally distinct, Schiff base ligands. These are typically synthesized via the condensation of 5-bromosalicylaldehyde (B98134) with various primary amines, resulting in compounds containing an imine (-CH=N-R) linkage rather than the hydrazinylmethyl (-CH₂-NH-NH₂) group specified in the query. While these related compounds have been studied for their coordination properties, this information is not applicable to this compound.
Mechanistic Basis of Biological Interactions and Activities of 4 Bromo 2 Hydrazinylmethyl Phenol and Its Derivatives
Molecular Recognition and Binding Mechanisms with Biological Entities
The biological effects of 4-Bromo-2-(hydrazinylmethyl)phenol derivatives are predicated on their ability to recognize and bind to specific molecular targets, such as proteins and enzymes. This recognition is governed by a range of non-covalent interactions and can be effectively studied using computational and biophysical methods.
Non-covalent interactions are fundamental to the structural organization and molecular recognition processes of biomolecules. mdpi.com The chemical structure of this compound and its derivatives contains several key functional groups—a phenolic hydroxyl group, a bromine atom, and an aromatic ring—that can participate in various non-covalent interactions.
Hydrogen Bonding: The phenolic hydroxyl (-OH) group and the nitrogen atoms within the hydrazone moiety of derivatives are prime sites for hydrogen bonding. These groups can act as both hydrogen bond donors and acceptors, forming crucial connections with amino acid residues (like aspartate, serine, and glutamine) in the active sites of target proteins. nih.gov Studies on related phenolic compounds confirm that hydrogen bond formation is a critical factor in their binding to proteins. researchgate.net
π-π Stacking: The presence of the benzene (B151609) ring allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. These interactions contribute to the stability of the ligand-protein complex.
Halogen Bonding: The bromine atom on the phenolic ring can act as a halogen bond donor, interacting with Lewis bases like the oxygen or nitrogen atoms found in the backbones or side chains of amino acids. The importance of bromine substitution for enhancing biological activity has been noted in various antimicrobial compounds, suggesting a role for halogen bonding in target recognition. nih.gov
These non-covalent forces collectively determine the binding affinity and specificity of the molecule for its biological target, initiating a cascade of events that results in a biological response. The interplay of these interactions is crucial for the functionality of protein-protein complexes and ligand binding. mdpi.com
Computational modeling, particularly molecular docking, has become an indispensable tool for predicting the binding modes and affinities of small molecules with their protein targets. nih.govmdpi.com Such studies provide valuable insights into the specific interactions that stabilize the ligand-receptor complex, guiding the design of more potent derivatives.
Molecular docking studies on bromophenol derivatives have successfully predicted their binding to the active sites of various enzymes. For instance, a study on bromophenol bis-2,3-ME identified three hydrogen bonds with key amino acid residues (Lys 116, Arg 221, and Cys 215) within the catalytic pocket of the PTP1B enzyme, with a binding energy of -6.86 kcal/mol. nih.gov Similarly, docking simulations with α-glucosidase showed hydrogen bonding with Gln 353, Ser 157, and Asp 307. nih.gov For other hydrazone derivatives, docking studies have suggested that their antibacterial potency may be linked to strong binding interactions within the active site of DNA gyrase. mdpi.com
These computational predictions help to rationalize the structure-activity relationships observed in experimental assays and are crucial for the structure-based design of new therapeutic agents. mdpi.com
Table 1: Predicted Non-Covalent Interactions of Bromophenol Derivatives with Protein Targets via Molecular Docking
| Compound Class | Protein Target | Key Interacting Residues | Predicted Interaction Type(s) | Reference |
| Bromophenol | PTP1B | Lys 116, Arg 221, Cys 215 | Hydrogen Bonding | nih.gov |
| Bromophenol | α-Glucosidase | Gln 353, Ser 157, Asp 307 | Hydrogen Bonding | nih.gov |
| Hydrazide-hydrazone | DNA Gyrase | Not Specified | Strong binding interactions | mdpi.com |
Antimicrobial Modulatory Mechanisms
Derivatives of this compound, especially hydrazones, have demonstrated significant antimicrobial properties. Their mechanisms of action are multifaceted, involving direct inhibition of microbial growth, disruption of microbial communities (biofilms), and interference with virulence factor production.
Hydrazide-hydrazone derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activity. mdpi.comnih.govresearchgate.net The antimicrobial effect of these molecules is often attributed to the presence of the azomethine (-N=CH-) linkage. The lipophilic character of these compounds, often enhanced by substituents like bromine, allows them to cross microbial cell membranes more effectively. nih.gov
While the precise mechanisms are diverse, several modes of action have been proposed:
Enzyme Inhibition: As suggested by computational studies, these compounds can inhibit essential enzymes required for microbial survival, such as DNA gyrase, which is crucial for DNA replication. mdpi.com
Disruption of Cell Metabolism: The compounds may interfere with various metabolic pathways within the microbial cell, leading to a bacteriostatic or bactericidal effect.
Cell Wall Synthesis Inhibition: Some antimicrobial agents act by disrupting the synthesis of the peptidoglycan layer in bacteria, compromising cell integrity.
The specific mechanism can vary depending on the microbial species and the exact chemical structure of the derivative. For example, certain naphthalene-based hydrazone derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. dergipark.org.tr
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which confers high resistance to conventional antibiotics. nih.gov The inhibition of biofilm formation is a key strategy to combat persistent infections. Small organic molecules, including brominated compounds, can inhibit biofilm formation at various stages. nih.gov
Studies on bromopyrrole alkaloids have shown that they can significantly reduce biofilm formation by Gram-negative bacteria like E. coli without necessarily killing the planktonic (free-floating) bacteria. nih.gov This suggests a non-microbicidal mechanism of action that specifically targets the processes involved in biofilm development, such as:
Inhibition of Initial Adhesion: The compounds may alter the surface properties of either the bacteria or the substrate, preventing the initial attachment of cells, which is the first step in biofilm formation. mdpi.comelsevierpure.com
Interference with Matrix Production: They may inhibit the synthesis of the extracellular polymeric substance (EPS), the matrix that holds the biofilm together.
Modulation of Signaling Pathways: Biofilm formation is often regulated by complex signaling networks, such as those involving the second messenger molecule cyclic-di-GMP (c-di-GMP). frontiersin.org Some compounds may interfere with these pathways to prevent biofilm maturation.
Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to monitor their population density and collectively regulate gene expression, including the production of virulence factors and biofilm formation. nih.govnih.gov Disrupting this communication pathway, a strategy known as quorum quenching, is a promising anti-virulence approach that is less likely to induce resistance compared to traditional antibiotics. mdpi.comfrontiersin.org
Phenolic compounds are widely recognized for their ability to interfere with QS systems. nih.govresearchgate.net The mechanisms of QS inhibition can include:
Blocking Signal Synthesis: Inhibiting the enzymes responsible for producing the autoinducer signal molecules.
Degrading Signal Molecules: Enzymatically cleaving the autoinducers.
Interfering with Signal Reception: Acting as antagonists by binding to the signal receptor protein without activating it, thereby blocking the downstream signaling cascade.
By disrupting QS, these compounds can effectively reduce the expression of a wide array of virulence factors, such as toxins, proteases, and motility, rendering the bacteria less pathogenic and more susceptible to host immune defenses. nih.gov
Pathways of Anti-proliferative Activity
The anti-proliferative potential of phenolic compounds, including bromophenol and hydrazone derivatives, is a subject of extensive research. These compounds exert their effects by interfering with key cellular processes that govern cell growth, division, and survival. The mechanisms are multifaceted, involving the modulation of critical signaling pathways, induction of programmed cell death, and interaction with genetic material.
Phenolic compounds are known to modulate a wide range of intracellular signaling pathways that are often dysregulated in cancer cells. nih.govresearchgate.net The anti-proliferative activity of this compound derivatives can be attributed to their ability to interfere with these cascades, thereby arresting cell growth and proliferation.
Research on various phenolic and bromophenol derivatives has highlighted their impact on several key signaling networks:
Receptor Tyrosine Kinase (RTK) Pathways: Certain alkylamino phenol (B47542) derivatives have been shown to induce apoptosis by inhibiting the Epidermal Growth Factor Receptor (EGFR) mediated Phosphatidylinositol 3-Kinase (PI3K)/S6K1 signaling pathway in breast cancer cells. nih.gov This inhibition disrupts downstream signaling essential for cell survival and proliferation.
Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK signaling pathways, including ERK and p38, are crucial for cell proliferation and survival. Some marine-derived bromophenols have demonstrated anti-proliferative and anti-angiogenic effects by inhibiting these MAPK signaling proteins. mdpi.com
Transcription Factor Modulation: Phenolic compounds can influence the activity of transcription factors critical for inflammatory and proliferative responses. nih.gov These include Nuclear Factor-κB (NF-κB) and Activator Protein-1 (AP-1). nih.govresearchgate.net Furthermore, derivatives of bromophenols have been found to increase the expression of antioxidant proteins such as Thioredoxin Reductase 1 (TrxR1) and Heme Oxygenase-1 (HO-1), which can be associated with the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress. nih.gov
A study on a Platinum(II) complex involving 4-Bromo-2,6-bis-hydroxymethyl-phenol demonstrated significant cytotoxicity against human prostate (DU145) and breast (MCF7) cancer cell lines, suggesting interference with vital cellular pathways.
| Compound/Derivative Class | Target Pathway/Molecule | Observed Effect | Cell Line | Reference |
|---|---|---|---|---|
| Alkylamino Phenol Derivative | EGFR/PI3K/S6K1 | Inhibition | MCF7, SK-BR3 (Breast Cancer) | nih.gov |
| Marine Bromophenols | MAPK (ERK, p38) | Inhibition | Not Specified | mdpi.com |
| Bromophenol Derivatives | TrxR1, HO-1 (Nrf2 Pathway) | Increased Expression | HaCaT (Keratinocytes) | nih.gov |
| Pt(II) Complex of 4-Bromo-2,6-bis-hydroxymethyl-phenol | General Proliferation Pathways | Cytotoxicity | DU145 (Prostate), MCF7 (Breast) |
A primary mechanism by which anti-proliferative compounds eliminate cancer cells is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of pro- and anti-apoptotic proteins. Phenolic hydrazones and bromophenol derivatives can trigger this cellular suicide program through various means.
Studies have shown that certain bromophenol derivatives can significantly inhibit the viability of cancer cells and induce apoptosis. nih.gov For instance, the derivative (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) was found to inhibit the viability and trigger apoptosis in K562 leukemia cells. nih.gov
The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Evidence suggests that phenolic compounds can activate components of both.
Caspase Activation: An alkylamino phenol derivative was found to activate caspase-3 and caspase-9, key executioner and initiator enzymes in the apoptotic cascade, respectively, in breast cancer cells. nih.gov The activation of caspase-9 points towards the involvement of the intrinsic pathway.
Mitochondrial Pathway: Some phlorotannins, a class of marine polyphenols, induce apoptosis through the mitochondrial-related release of cytochrome c, a critical step in the intrinsic pathway. mdpi.com
The ability of these compounds to selectively induce apoptosis in cancer cells is a cornerstone of their therapeutic potential.
Beyond signaling pathways, the anti-proliferative effects of this compound and its derivatives can be linked to their interactions with genetic material. Some N-arylmethylidene-N′-arylhydrazines have been reported to induce DNA fragmentation, a hallmark of late-stage apoptosis. mdpi.com
Furthermore, metal complexes of bromophenol derivatives have shown the ability to modulate gene expression. A Pt(II) complex with 4-Bromo-2,6-bis-hydroxymethyl-phenol was found to have highly inhibitory effects on gene expression in cancer cell lines, supporting its role as a potential anticancer agent. This suggests that these compounds or their metabolites can interfere with the transcriptional machinery or epigenetic modifications, leading to the downregulation of genes essential for cancer cell survival and proliferation.
Antioxidant Action Mechanisms
The phenolic hydroxyl group and the hydrazone/hydrazine (B178648) moiety are key structural features that impart antioxidant activity to this compound and its derivatives. These compounds can neutralize harmful free radicals through multiple mechanisms, thereby protecting cells from oxidative stress, a condition implicated in the initiation and progression of many diseases, including cancer.
The primary antioxidant mechanism for phenolic compounds is the donation of a hydrogen atom or an electron to a free radical, which neutralizes its reactivity. mdpi.com
Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively quenching it. mdpi.com The resulting antioxidant radical is often stabilized by resonance, making it less reactive than the initial radical. mdpi.com This is a dominant mechanism for phenolic compounds. mdpi.com
Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical anion. mdpi.com Plant-derived phenols and flavonoids are known to utilize this pathway to neutralize radicals. mdpi.com
The efficiency of free radical scavenging is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), galvinoxyl radical (GOR), and 2,2′-azino-bis(3-ethylbenzothiazoline)-6-sulphonic acid (ABTS) radical scavenging assays. mdpi.com Studies on hydroxybenzylidene hydrazines have shown that their scavenging activity, expressed as SC50 values (the concentration causing a 50% decrease in radical absorbance), varies widely based on their molecular structure, particularly the number and position of hydroxyl groups. mdpi.com The presence of multiple hydroxyl groups on the benzylidene portion of the molecule generally enhances the radical scavenging efficacy. mdpi.com
| Mechanism | Description | Common Evaluation Assays |
|---|---|---|
| Hydrogen Atom Transfer (HAT) | Antioxidant (ArOH) donates a hydrogen atom to a free radical (R•). ArOH + R• → ArO• + RH. | ORAC (Oxygen Radical Absorbance Capacity) |
| Single Electron Transfer (SET) | Antioxidant (ArOH) donates an electron to a free radical (R•). ArOH + R• → ArOH•+ + R:-. | DPPH, ABTS, FC (Folin-Ciocalteu) |
Certain transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can act as pro-oxidants by catalyzing the formation of highly reactive free radicals like the hydroxyl radical via the Fenton reaction. Compounds that can chelate these metal ions, sequestering them and rendering them redox-inactive, can act as effective antioxidants.
Advanced Research Applications and Future Directions for 4 Bromo 2 Hydrazinylmethyl Phenol Chemistry
Potential in Organic Electronics and Advanced Material Science
The exploration of novel organic materials for electronic applications is a rapidly growing field, and 4-bromo-2-(hydrazinylmethyl)phenol presents several features that make it a promising candidate for investigation. While direct studies on this specific compound are nascent, the properties of related bromophenol and hydrazone derivatives offer valuable insights.
Derivatives of salicylaldehyde, which are structurally analogous to the hydroxyphenyl component of the target molecule, are known to form Schiff bases that exhibit interesting photophysical properties such as thermochromism and photochromism. These phenomena are tied to tautomeric equilibria, which can be influenced by the electronic nature of the aromatic ring. The bromo-substituent on the phenol (B47542) ring of this compound can modulate the electronic properties of the system through its inductive and resonance effects.
Furthermore, the hydrazinylmethyl group can be readily converted into a hydrazone moiety. Hydrazone compounds are known to possess diverse electronic and optical properties, and their derivatives have been investigated for their potential in electronic materials. acs.orgscielo.brresearchgate.net The presence of both a bromine atom and a hydrazone-forming group offers a pathway to synthesize novel materials with tunable electronic and photophysical characteristics. For instance, the ability of some hydrazone derivatives to exhibit E/Z isomerization upon irradiation suggests potential applications in molecular switches and data storage. scielo.br
Table 1: Comparison of Properties of Related Compounds in Material Science
| Compound Type | Relevant Property | Potential Application |
| N-salicylideneanilines | Thermochromism, Photochromism | Molecular Switches, Smart Materials |
| Hydrazone Derivatives | E/Z Isomerization, Fluorescence | Molecular Switches, Organic Light-Emitting Diodes (OLEDs) |
| Brominated Aromatics | Modified Electronic Properties | Tuning of Band Gaps in Organic Semiconductors |
Development of Chemical Sensors and Diagnostic Probes (e.g., chemosensors for specific analytes)
The development of selective and sensitive chemical sensors is crucial for environmental monitoring and medical diagnostics. The structure of this compound is well-suited for the design of chemosensors, particularly for the detection of metal ions. The hydrazinylmethyl group can be easily transformed into a hydrazone, which is a well-established chelating motif for a variety of metal ions. rsc.orgnih.gov
Hydrazone-based chemosensors often operate via mechanisms such as chelation-enhanced fluorescence (CHEF) or colorimetric changes upon binding to a target analyte. nih.govrsc.org The phenolic hydroxyl group and the nitrogen atoms of the hydrazone can act as donor atoms to coordinate with metal ions. The bromophenol ring can serve as a signaling unit, where its fluorescence or absorption properties are modulated by the binding event. For example, rhodamine-hydrazone derivatives have been successfully employed as selective fluorescent and colorimetric sensors for mercury and copper ions. ewha.ac.kr
The strategic placement of the bromo and hydroxyl groups on the phenyl ring can influence the binding affinity and selectivity of the sensor for different metal ions. Furthermore, the inherent fluorescence of the phenol moiety can be exploited for developing "turn-on" or "turn-off" fluorescent probes. Bromophenol blue, for instance, is a well-known dye used in sensing applications, including the detection of proteins. targetmol.comresearchgate.net
Table 2: Potential of this compound as a Precursor for Chemosensors
| Target Analyte | Sensing Mechanism | Role of this compound |
| Metal Ions (e.g., Cu²⁺, Zn²⁺, Al³⁺) | Chelation-Enhanced Fluorescence (CHEF), Colorimetry | Precursor to hydrazone-based ligands with a bromophenol signaling unit. rsc.orgnih.gov |
| Anions (e.g., F⁻) | Modulation of Hydrogen Bonding | The phenol group can act as a hydrogen bond donor. |
| Biomolecules (e.g., proteins) | Binding-induced spectral changes | The bromophenol scaffold can be functionalized to create specific binding pockets. |
Role as a Privileged Scaffold in Chemical Biology Research (Focus on scaffold properties, not drug development per se)
In chemical biology, a privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity. The this compound structure possesses several characteristics that make it a potential privileged scaffold.
The bromophenol motif is found in numerous natural products with diverse biological activities. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition at protein binding sites.
The hydrazinylmethyl group provides a versatile handle for chemical diversification. Hydrazine (B178648) derivatives are key intermediates in the synthesis of a wide array of heterocyclic compounds, which are prevalent in pharmaceuticals. researchgate.netorganic-chemistry.orgnih.govresearchgate.net The reactivity of the hydrazine moiety allows for the construction of libraries of compounds through reactions such as hydrazone formation and subsequent cyclization reactions. nih.gov This enables the exploration of a large chemical space around the core bromophenol scaffold.
The combination of the bromophenol unit and the synthetically versatile hydrazine group makes this compound an attractive starting point for the generation of compound libraries for high-throughput screening in chemical biology research.
Integration with Green Chemistry Principles in Synthetic Methodologies and Chemical Processes
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and derivatization of this compound can be approached with these principles in mind.
The synthesis of Schiff bases from salicylaldehydes (related to the parent structure) and amines is often conducted in environmentally benign solvents like water or ethanol, sometimes under microwave irradiation to reduce reaction times and energy consumption. recentscientific.comtandfonline.comresearchgate.netuokerbala.edu.iq These methods offer significant advantages over traditional syntheses that rely on volatile organic solvents.
For the bromination of the phenol ring, greener alternatives to elemental bromine are being actively researched. These include the use of solid-supported brominating agents or in-situ generation of bromine, which can improve selectivity and reduce waste. cambridgescholars.comnih.govrsc.org For instance, procedures using a combination of PIDA (phenyliodine diacetate) and AlBr₃ have been developed for the mild and efficient bromination of phenols. nih.govrsc.org Furthermore, two-phase solvent systems using water and a water-immiscible organic solvent can lead to cleaner bromination reactions with easier product isolation. google.com
Synergistic Applications with Nanotechnology in Advanced Chemical Research
The functionalization of nanoparticles with organic molecules is a key strategy in developing advanced materials for catalysis, sensing, and biomedical applications. This compound is an excellent candidate for surface modification of nanoparticles, such as gold nanoparticles (AuNPs) or quantum dots (QDs).
The phenol group can serve as an anchor to attach the molecule to the surface of metal oxide or gold nanoparticles. nih.govnih.govresearchgate.net The hydrazine moiety, or a hydrazone derived from it, can then be used to conjugate other molecules, such as biomolecules for targeted delivery or catalytic units. For example, peptide-coated quantum dots have been activated with hydrazine derivatives for bioconjugation and live cell imaging. nih.gov
The bromine atom on the phenol ring offers a site for further modification via palladium-catalyzed cross-coupling reactions, allowing for the attachment of a wide range of functional groups to the nanoparticle surface. nih.gov This tripartite functionality (phenol anchor, hydrazine linker, and reactive bromine site) makes this compound a highly versatile ligand for creating multifunctional nanostructured materials.
Horizon Scanning for Novel Chemical Transformations and Diverse Academic Applications
The rich functionality of this compound opens up numerous avenues for exploring novel chemical transformations and applications.
Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent is a prime handle for Suzuki, Heck, Sonogashira, and other palladium-catalyzed cross-coupling reactions. nih.govnih.govuit.noyoutube.comyoutube.com This would allow for the synthesis of a vast array of derivatives with tailored electronic and steric properties, expanding its utility in materials science and medicinal chemistry.
Heterocycle Synthesis: The hydrazinylmethyl group is a precursor for a multitude of heterocyclic systems. organic-chemistry.orgnih.gov Reactions with dicarbonyl compounds, for example, can lead to the formation of pyrazoles and other nitrogen-containing rings. The Boulton-Katritzky rearrangement of hydrazones is another powerful tool for synthesizing 1,2,3-triazoles. beilstein-journals.org
Electrophilic Aromatic Substitution: The electron-rich phenol ring can undergo further electrophilic substitution reactions, allowing for the introduction of additional functional groups that can fine-tune the molecule's properties.
The combination of these potential transformations makes this compound a versatile building block for academic research aimed at discovering new reactions, synthesizing complex molecular architectures, and developing novel functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
